4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine
Overview
Description
The compound “4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . It also contains an ethynyl group (a carbon-carbon triple bond), and a phenoxy group (a phenyl ring connected to an oxygen atom) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, including the formation of the morpholine ring, the introduction of the ethynyl group, and the attachment of the phenoxy group . The synthesis could potentially involve reactions such as nucleophilic substitution, oxidation, and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the ethynyl group could potentially introduce some rigidity into the molecule, while the morpholine ring might provide some flexibility .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is used. The ethynyl group might undergo reactions such as addition or coupling reactions . The morpholine ring could potentially participate in reactions such as ring-opening or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethynyl group might affect its polarity and solubility .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[2-(4-ethynylphenoxy)ethyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-13-3-5-14(6-4-13)17-12-9-15-7-10-16-11-8-15/h1,3-6H,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFDERBXIMWIBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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